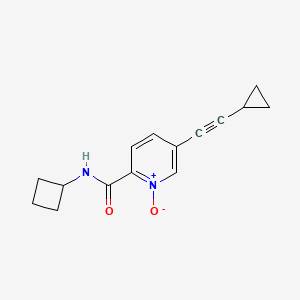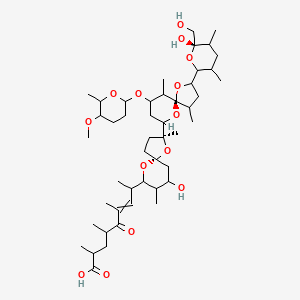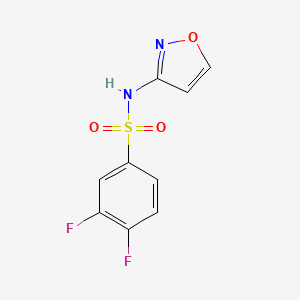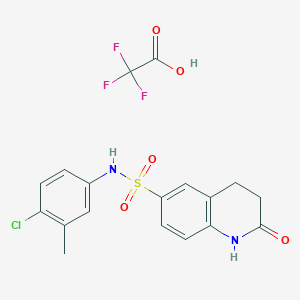
3-Benzyl-2-(3-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ML109 Analog is a potent and full agonist of the thyroid stimulating hormone receptor (TSHR). It is a small-molecule compound that has been identified as a selective and orally available agonist for TSHR. This compound has significant implications in the study of thyroidal and extrathyroidal tissues, making it a valuable pharmacological tool for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML109 Analog involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound is synthesized through a series of chemical reactions involving the formation of an aminal functional group, which is subject to hydrolysis and other degradation mechanisms .
Industrial Production Methods
Industrial production methods for ML109 Analog are not widely disclosed due to proprietary reasons. The compound is usually produced in specialized laboratories under controlled conditions to ensure high purity and consistency. The storage conditions for the compound include keeping it in powder form at -20°C for up to three years or in solvent at -80°C for up to two years .
Chemical Reactions Analysis
Types of Reactions
ML109 Analog undergoes various chemical reactions, including:
Hydrolysis: The aminal functional group in ML109 Analog is subject to hydrolysis, especially under acidic conditions.
Degradation: The compound is stable at neutral and basic conditions but degrades at low pH.
Common Reagents and Conditions
Hydrolysis: Water and acidic conditions are commonly used to induce hydrolysis of the aminal group.
Stability: The compound is stable in neutral and basic conditions, with a half-life of approximately 16 hours.
Major Products Formed
The major products formed from the hydrolysis of ML109 Analog include the breakdown products of the aminal functional group. These products are typically less active or inactive compared to the parent compound .
Scientific Research Applications
ML109 Analog has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the biology of thyroid stimulating hormone receptor in thyroidal and extrathyroidal tissues.
Biology: Helps in understanding the activation mechanisms of thyroid stimulating hormone receptor and its role in thyroid-related diseases.
Medicine: Potential applications in the study of thyroid disorders such as Graves’ disease and hypothyroidism.
Industry: Utilized in the development of new therapeutic agents targeting thyroid stimulating hormone receptor
Mechanism of Action
ML109 Analog exerts its effects by acting as a full agonist of the thyroid stimulating hormone receptor. It binds to the receptor and activates it, leading to the synthesis of thyroid hormones. The activation of thyroid stimulating hormone receptor involves the interaction of the extracellular domain with the transmembrane domain, mediated by a conserved ten-residue fragment from the hinge C-terminal loop .
Comparison with Similar Compounds
Similar Compounds
NCGC00229600: An allosteric inverse agonist of thyroid stimulating hormone receptor, used in the study of Graves’ disease.
VA-K-14 hydrochloride: A selective antagonist of thyroid stimulating hormone receptor that inhibits stimulation by serum and monoclonal antibodies from patients with Graves’ disease.
Uniqueness
ML109 Analog is unique in its ability to act as a full agonist of thyroid stimulating hormone receptor with high selectivity and oral availability. Unlike other compounds that may act as antagonists or inverse agonists, ML109 Analog fully activates the receptor, making it a valuable tool for studying the receptor’s biology and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N2O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-benzyl-2-(3-methoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H20N2O2/c1-26-18-11-7-10-17(14-18)21-23-20-13-6-5-12-19(20)22(25)24(21)15-16-8-3-2-4-9-16/h2-14,21,23H,15H2,1H3 |
InChI Key |
QJNJXXQOYUYPMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B10768635.png)

![6-Nonenoic acid,8-[(2s,2'r,4's,5r,5's,7r,7'r,8r,9s,9's,10'r)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-9'-[[(2S,5S,6R)-tetra](/img/structure/B10768642.png)
![N-[3-(hydroxymethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B10768646.png)
![N-(2-aminoethyl)-2-[4-[[2-[4-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenyl]acetyl]amino]phenyl]acetamide](/img/structure/B10768650.png)

![Methyl 1-[8-[[3-(2-methoxycarbonylpyrrolidine-1-carbonyl)quinolin-8-yl]disulfanyl]quinoline-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B10768668.png)

![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10768694.png)
![Calcium;2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate](/img/structure/B10768695.png)
![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
![2-[(7-Methyl-12,14-dioxa-2,4,5-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),3,5,7,9,11(15)-hexaen-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10768702.png)
![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)

